Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic core (3,4-dihydroquinazolin-4-one) substituted with a 1,3-benzodioxole group at position 3, a methyl group at position 2, and a propan-2-yl oxyacetate ester at position 4. The 1,3-benzodioxol moiety enhances lipophilicity and may improve bioavailability, while the ester group modulates solubility and metabolic stability.
Properties
Molecular Formula |
C21H20N2O6 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
propan-2-yl 2-[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetate |
InChI |
InChI=1S/C21H20N2O6/c1-12(2)29-20(24)10-26-15-5-6-17-16(9-15)21(25)23(13(3)22-17)14-4-7-18-19(8-14)28-11-27-18/h4-9,12H,10-11H2,1-3H3 |
InChI Key |
BEVVCYMSBKDUJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=O)OC(C)C)C(=O)N1C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate typically involves multi-step organic synthesis. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.
Introduction of the Benzodioxole Moiety: This step involves the coupling of the quinazolinone intermediate with a benzodioxole derivative, often using palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the resulting compound with propan-2-ol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced alcohol derivatives, and substituted benzodioxole derivatives.
Scientific Research Applications
Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with cellular targets involved in cancer progression.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the quinazolinone core can form hydrogen bonds with amino acid residues, leading to modulation of protein function and cellular pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural or functional similarities with the target molecule:
Methyl 2-((3-(3-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl)Thio)Acetate
- Structure : Features a 3-methoxyphenyl group at position 3 and a thioacetate group at position 2 instead of the benzodioxol and oxyacetate groups in the target compound.
- Synthesis : Prepared via green chemistry approaches using active methylene nitriles and arylhydrazonals .
- Key Difference : The thioether linkage (C–S–C) may reduce oxidative stability compared to the ether linkage (C–O–C) in the target molecule.
Methyl {[3-(1,3-Benzodioxol-5-yl)-4-Oxo-6-Propyl-2-(Trifluoromethyl)-4H-Chromen-7-yl]Oxy}Acetate
- Structure : Chromen-4-one core with a trifluoromethyl group at position 2 and a propyl substituent at position 5. Shares the 1,3-benzodioxol and oxyacetate groups .
Ethyl 3-(1,3-Benzodioxol-5-yl)Acrylic Acid
- Structure: A simpler acrylic acid derivative with a benzodioxol substituent, lacking the quinazolinone core .
- Key Difference : The absence of the heterocyclic ring system limits its utility in targeting enzymes like kinases or topoisomerases.
Comparative Data Table
Research Findings and Functional Insights
Biological Activity
Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate, commonly referred to by its IUPAC name, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that integrates a benzodioxole moiety, a quinazoline derivative, and an acetate group, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Structure and Composition
The molecular formula of this compound is with a molecular weight of 396.4 g/mol. The structure is illustrated below:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1010892-69-9 |
| Molecular Formula | |
| Molecular Weight | 396.4 g/mol |
Anticancer Properties
Recent studies have indicated that compounds containing the quinazoline scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: In Vitro Analysis
A study conducted on a series of quinazoline derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF7). The compound's mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Propan-2-yl derivative A | 5.0 | MCF7 |
| Propan-2-yl {[...]} | 7.5 | MCF7 |
| Control (Doxorubicin) | 0.5 | MCF7 |
Antimicrobial Activity
Compounds derived from benzodioxole structures have also been noted for their antimicrobial properties. Research indicates that they can inhibit the growth of various bacterial strains.
Case Study: Antimicrobial Screening
In a screening assay against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound demonstrated significant antibacterial activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may possess neuroprotective effects. A study exploring the neuroprotective potential of similar compounds indicated that they could reduce oxidative stress and inflammation in neuronal cells.
The neuroprotective effects are believed to be mediated through the modulation of signaling pathways associated with oxidative stress responses and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
